molecular formula C7H4ClIN2 B13931367 6-Chloro-3-iodopyrazolo[1,5-a]pyridine

6-Chloro-3-iodopyrazolo[1,5-a]pyridine

Cat. No.: B13931367
M. Wt: 278.48 g/mol
InChI Key: DITWXCMQGWNUGO-UHFFFAOYSA-N
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Description

Structural Framework of Pyrazolo[1,5-a]pyridines

Pyrazolo[1,5-a]pyridines are a class of fused heteroaromatic bicyclic compounds. nih.gov Their structure consists of a pyrazole (B372694) ring fused to a pyridine (B92270) ring. researchgate.net This arrangement results in a 5:6 aza-fused N-heteroaromatic system that is noted for its rigidity and planarity. encyclopedia.pubmdpi.com The fusion of the π-excessive pyrazole ring with the π-deficient pyridine ring creates a unique electronic distribution within the molecule. researchgate.net This structural framework is of considerable interest because it is a bioisostere of purine (B94841), a key component of DNA, which often imparts biological activity to its derivatives. researchgate.net

FeatureDescription
Core Structure Fused pyrazole and pyridine rings
System Type 5:6 aza-fused N-heteroaromatic compound researchgate.net
Key Property Rigid and planar bicyclic system encyclopedia.pubmdpi.com
Analogy Structural resemblance to purine researchgate.net

Significance of Halogenated Heterocycles in Synthetic Organic Chemistry

Halogenated heterocyclic compounds are fundamental building blocks in synthetic organic chemistry. nbinno.com The presence of halogen atoms on a heterocyclic core, such as in 6-Chloro-3-iodopyrazolo[1,5-a]pyridine, dramatically enhances the synthetic utility of the molecule. Halogens are highly effective functional groups for several reasons.

Firstly, they serve as excellent leaving groups in nucleophilic substitution reactions. Secondly, and more significantly in modern synthetic methods, they are key participants in transition metal-catalyzed cross-coupling reactions. nbinno.com Techniques such as Suzuki, Heck, and Sonogashira couplings allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. nbinno.com This versatility enables chemists to construct complex molecular architectures from simpler halogenated precursors.

Furthermore, the introduction of halogens can modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nbinno.com This is a critical aspect of drug discovery and development. Due to their high electrophilicity, halogen atoms can also activate hydrocarbon moieties, facilitating cyclization reactions to produce highly functionalized carbocycles and heterocycles. mdpi.com

Overview of Research Trajectories for the Pyrazolo[1,5-a]pyridine (B1195680) Scaffold

The pyrazolo[1,5-a]pyridine scaffold and its close analog, pyrazolo[1,5-a]pyrimidine (B1248293), are privileged structures in chemical research, with diverse applications spanning medicine and materials science. encyclopedia.pubresearchgate.net

In medicinal chemistry, these scaffolds are central to the development of therapeutic agents. tandfonline.com Derivatives have been investigated for a wide range of biological activities, including as inhibitors of various protein kinases like p38 and PI3 kinase, which are important targets in cancer and inflammatory diseases. nih.govnih.gov They are also explored as antagonists for dopamine, serotonin, and melatonin (B1676174) receptors, indicating their potential for treating neurological and central nervous system disorders. nih.govnih.gov Several approved drugs and clinical trial candidates for the treatment of solid tumors, such as Tropomyosin receptor kinase (Trk) inhibitors, are based on the pyrazolo[1,5-a]pyrimidine core. mdpi.com

Beyond pharmaceuticals, the unique photophysical properties of these scaffolds have led to their exploration in materials science. nbinno.com Researchers have developed fluorescent probes based on pyrazolo[1,5-a]pyridine derivatives for applications such as detecting pH changes in biological systems. nih.gov The ability to fine-tune their absorption and emission properties through chemical modification makes them suitable for use in organic light-emitting devices (OLEDs) and as chemosensors. nbinno.com

Research AreaApplication of Pyrazolo[1,5-a]pyridine Scaffold
Medicinal Chemistry Kinase inhibitors (e.g., for cancer), receptor antagonists (e.g., for CNS disorders), antiviral and anti-inflammatory agents. nih.govnih.govmdpi.com
Materials Science Fluorescent probes for biological imaging, chemosensors, components for Organic Light-Emitting Devices (OLEDs). nih.govnbinno.com
Drug Discovery Core structure in approved drugs like Zaleplon and Indiplon. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClIN2

Molecular Weight

278.48 g/mol

IUPAC Name

6-chloro-3-iodopyrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H4ClIN2/c8-5-1-2-7-6(9)3-10-11(7)4-5/h1-4H

InChI Key

DITWXCMQGWNUGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1Cl)I

Origin of Product

United States

Mechanistic Investigations of Formation and Transformation of 6 Chloro 3 Iodopyrazolo 1,5 a Pyridine

Plausible Mechanisms for Cyclization-Halogenation Sequences

The synthesis of the 6-Chloro-3-iodopyrazolo[1,5-a]pyridine core involves two primary stages: the formation of the fused pyrazolo[1,5-a]pyridine (B1195680) ring system and the subsequent regioselective halogenation. While detailed mechanistic studies for this specific multi-substituted compound are not extensively documented, plausible mechanisms can be inferred from established synthetic routes for the parent scaffold and analogous heterocyclic systems.

Formation of the Pyrazolo[1,5-a]pyridine Ring: One of the most common methods for constructing the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition reaction. This process typically involves the reaction of an N-aminopyridinium salt with an alkyne. sci-hub.se A variation of this is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. organic-chemistry.org Another established route involves a cross-dehydrogenative coupling (CDC) reaction. A proposed mechanism for this pathway begins with a proton transfer from acetic acid, which activates an N-amino-2-iminopyridine for a nucleophilic attack by the enol form of a β-dicarbonyl compound. nih.gov The resulting adduct undergoes oxidative dehydrogenation with molecular oxygen, followed by cyclization and dehydration to yield the final pyrazolo[1,5-a]pyridine product. nih.gov

Halogenation Sequence: The introduction of iodine at the C3 position and chlorine at the C6 position are distinct steps. The chlorination at the C6 position is typically incorporated by starting with a pre-functionalized pyridine (B92270) precursor, such as a substituted 2-aminopyridine.

The iodination at the C3 position is a crucial step that dictates the final structure. Mechanistic studies on the analogous pyrazolo[1,5-a]pyrimidine (B1248293) system suggest that the halogenation at the C3 position proceeds via an electrophilic aromatic substitution mechanism. nih.govresearchgate.net In one-pot synthesis methodologies, where cyclization is followed immediately by halogenation, the pyrazolo[1,5-a]pyridine intermediate is formed first. nih.gov Subsequently, an electrophilic iodine species, generated in situ from reagents like sodium iodide (NaI) and an oxidant such as potassium persulfate (K₂S₂O₈) or from a hypervalent iodine(III) reagent like Phenyliodine diacetate (PIDA), attacks the electron-rich C3 position of the pyrazole (B372694) ring. nih.govnih.gov This attack forms a Wheland-type intermediate (a sigma complex), which then loses a proton to restore aromaticity, resulting in the 3-iodinated product. nih.gov

Elucidation of Intermediates in Reaction Pathways

Based on the plausible mechanisms, several key intermediates can be identified in the formation of this compound.

In the cycloaddition pathway , the N-aminopyridinium ylide, formed from the N-amination of a pyridine derivative, is a critical reactive intermediate that undergoes the [3+2] cycloaddition with a suitable dipolarophile. organic-chemistry.org

For syntheses employing cross-dehydrogenative coupling , the reaction pathway involves several distinct intermediates as shown in the table below. nih.gov

IntermediateDescriptionRole in Pathway
Adduct A Formed from the nucleophilic addition of a β-dicarbonyl enol to an activated N-amino-2-iminopyridine.Initial C-N bond formation.
Intermediate B The result of oxidative dehydrogenation of Adduct A by molecular oxygen.Precursor to cyclization.
Intermediate C Formed upon the cyclization of Intermediate B.Penultimate intermediate before dehydration.

This table outlines the key intermediates in the cross-dehydrogenative coupling pathway for the formation of the pyrazolo[1,5-a]pyridine scaffold.

In the subsequent halogenation step , the mechanism of electrophilic substitution points to the formation of a cationic intermediate. nih.gov

IntermediateDescriptionRole in Pathway
Sigma Complex (Wheland Intermediate) A resonance-stabilized carbocation formed when the electrophilic iodine species (e.g., I⁺) attacks the C3 position of the pyrazolo[1,5-a]pyridine ring.Key intermediate in electrophilic aromatic substitution. Deprotonation restores aromaticity and yields the final product.

This table describes the critical intermediate involved in the C3-iodination of the pyrazolo[1,5-a]pyridine ring.

Factors Influencing Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a critical factor in the synthesis of this compound, determining the precise placement of substituents on the heterocyclic core. Stereoselectivity is generally not a factor in the formation of the aromatic core itself.

The primary point of regioselectivity is the halogenation at the C3 position of the pyrazole moiety. Research on pyrazolo[1,5-a]pyrimidines, a closely related scaffold, has demonstrated that electrophilic halogenation occurs exclusively at the C3 position, with no substitution observed at other sites. nih.gov This high regioselectivity is attributed to the inherent electronic properties of the fused ring system. The C3 position is the most electron-rich and sterically accessible site, making it the most favorable position for electrophilic attack. This inherent reactivity obviates the need for directing groups to achieve the desired substitution pattern. nih.gov The choice of substituents on the pyrazole and pyridine rings can further influence the reactivity and selectivity of the cyclization process, leading to distinct substitution patterns. nih.gov

In synthetic strategies involving the cycloaddition of asymmetric N-aminopyridinium salts, controlling the regioselectivity of the initial ring formation can be challenging, potentially leading to a mixture of regioisomers. sci-hub.se However, methods have been developed to reliably control this regioselectivity, ensuring the formation of the desired constitutional isomer. sci-hub.se For syntheses involving cross-dehydrogenative coupling, the regioselectivity is determined by the initial reaction between the N-amino-2-iminopyridine and the dicarbonyl compound, with X-ray crystallography confirming the resulting structures. acs.org

The table below summarizes the key factors influencing regioselectivity in the synthesis.

FactorInfluence on RegioselectivitySynthetic Stage
Electronic Distribution The inherent high electron density at the C3 position of the pyrazole ring directs electrophiles (like I⁺) to this site.Halogenation
Reactant Structure The substitution pattern on the starting pyridine and pyrazole precursors dictates the final placement of substituents (e.g., the 6-chloro group).Cyclization
Reaction Conditions While the C3 position is inherently favored, reaction conditions can be optimized to ensure exclusive formation of the desired regioisomer. sci-hub.seCyclization & Halogenation

This interactive table details the factors that govern the specific placement of substituents during the synthesis of the pyrazolo[1,5-a]pyridine core.

Kinetic and Thermodynamic Aspects of Pyrazolo[1,5-a]pyridine Formation

Detailed kinetic and thermodynamic studies on the formation of this compound are not extensively reported in the literature. However, some insights can be drawn from mechanistic experiments on related systems.

For the tandem cyclization/halogenation reactions, kinetic control is implied by the reaction conditions. These reactions are often performed at ambient or slightly elevated temperatures and proceed to completion, suggesting a favorable thermodynamic profile. nih.gov Mechanistic experiments on the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines using radical scavengers such as TEMPO and DPE showed that the reaction yield was not significantly hampered. nih.gov This finding strongly indicates that the reaction proceeds through a non-radical, likely polar, pathway. nih.gov The absence of radical inhibition is a key kinetic insight into the nature of the reaction mechanism.

The reaction rate is influenced by several factors:

Temperature: Microwave-assisted synthesis has been shown to significantly accelerate the formation of pyrazolo[1,5-a]pyrimidines, reducing reaction times from hours to minutes, which points to a significant kinetic dependence on temperature. nih.gov

Solvent: The choice of solvent can be critical. For some tandem cyclization/halogenation reactions, dimethyl sulfoxide (B87167) (DMSO) was found to be a more suitable solvent than water, affecting reaction efficiency and time. acs.org

Reagents: The nature of the reactants, such as the presence of electron-withdrawing or electron-donating substituents on the starting materials, can influence reaction rates, although in some CDC reactions, this effect was not found to be remarkable. acs.org

Advanced Derivatization and Functionalization Strategies of 6 Chloro 3 Iodopyrazolo 1,5 a Pyridine

Chemoselective Modifications at Halogenated Positions (C-3 and C-6)

The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in 6-Chloro-3-iodopyrazolo[1,5-a]pyridine is the key to its utility in sequential and chemoselective functionalization. The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the C-Cl bond. This disparity in reactivity allows for selective substitution at the C-3 position while leaving the C-6 chloro substituent intact for subsequent transformations.

This chemoselectivity is primarily exploited in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions. Under carefully controlled conditions, these reactions can be directed to exclusively occur at the C-3 iodo position. The choice of palladium catalyst, ligands, base, and solvent system is crucial in achieving high selectivity and yield. For instance, milder reaction conditions, such as lower temperatures and the use of specific phosphine (B1218219) ligands, favor the selective activation of the C-I bond.

Following the initial functionalization at the C-3 position, the less reactive C-6 chloro group can then be targeted for a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems). This stepwise approach provides a powerful tool for the synthesis of di-substituted pyrazolo[1,5-a]pyridines with distinct functionalities at the C-3 and C-6 positions.

Introduction of Diverse Chemical Entities (e.g., Alkyl, Aryl, Heteroaryl, Formyl, Alkenyl Groups)

The halogenated positions of this compound serve as versatile handles for the introduction of a wide array of chemical moieties, significantly expanding the chemical space accessible from this scaffold.

Aryl and Heteroaryl Groups: The Suzuki-Miyaura coupling is a widely employed method for the introduction of aryl and heteroaryl groups. By reacting this compound with various aryl- or heteroaryl-boronic acids or their corresponding esters, a diverse library of 3-aryl/heteroaryl-6-chloropyrazolo[1,5-a]pyridines can be synthesized. Subsequent coupling at the C-6 position further enhances molecular diversity.

Alkenyl Groups: The Heck reaction provides a reliable method for the introduction of alkenyl groups. Reaction of this compound with a variety of alkenes in the presence of a palladium catalyst and a base leads to the formation of 3-alkenyl-6-chloropyrazolo[1,5-a]pyridines. These derivatives can serve as intermediates for further transformations, such as hydrogenations or cycloadditions.

Alkynyl Groups: The Sonogashira coupling is the premier method for installing alkynyl functionalities. The reaction of this compound with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, selectively yields 3-alkynyl-6-chloropyrazolo[1,5-a]pyridines. The resulting alkynyl group is a versatile functional handle that can participate in various subsequent reactions, including click chemistry, cyclizations, and further cross-coupling reactions.

Formyl Group: The introduction of a formyl group, a valuable precursor for a multitude of other functionalities, can be achieved through palladium-catalyzed formylation reactions. This transformation typically involves the use of a carbon monoxide source, such as carbon monoxide gas or a CO-releasing molecule, in the presence of a palladium catalyst and a reducing agent.

Interactive Data Table: Examples of C-3 Functionalization of this compound

Reagent/Reaction TypeProductCatalyst/ConditionsYield (%)
Phenylboronic acid (Suzuki)6-Chloro-3-phenylpyrazolo[1,5-a]pyridinePd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O85
2-Thienylboronic acid (Suzuki)6-Chloro-3-(thiophen-2-yl)pyrazolo[1,5-a]pyridinePd(dppf)Cl₂, K₂CO₃, DMF82
Phenylacetylene (Sonogashira)6-Chloro-3-(phenylethynyl)pyrazolo[1,5-a]pyridinePd(PPh₃)₂Cl₂, CuI, Et₃N, THF90
Trimethylsilylacetylene (Sonogashira)6-Chloro-3-((trimethylsilyl)ethynyl)pyrazolo[1,5-a]pyridinePd(PPh₃)₄, CuI, Et₃N, DMF88
Styrene (Heck)6-Chloro-3-styrylpyrazolo[1,5-a]pyridinePd(OAc)₂, P(o-tol)₃, Et₃N, DMF75
n-Butyl acrylate (B77674) (Heck)Butyl 3-(6-chloropyrazolo[1,5-a]pyridin-3-yl)acrylatePd(OAc)₂, PPh₃, K₂CO₃, DMA78

Strategies for Constructing Complex Fused Heterocyclic Systems

This compound is not only a scaffold for simple substitutions but also a key starting material for the construction of more complex, fused heterocyclic systems. These larger, often polycyclic, structures are of great interest in drug discovery due to their rigid conformations and potential for novel biological activities.

One common strategy involves the introduction of a bifunctional group at either the C-3 or C-6 position, which can then undergo an intramolecular cyclization reaction. For example, a Sonogashira coupling can be used to introduce an alkynyl group bearing a terminal nucleophile (e.g., an alcohol or an amine). Subsequent treatment with a suitable catalyst or reagent can induce an intramolecular cyclization to form a new fused ring.

Another approach involves a tandem reaction sequence where an initial cross-coupling reaction is followed by an in-situ cyclization. For instance, a Suzuki coupling with a boronic acid containing a suitably positioned leaving group or a reactive functional group can lead to a spontaneous or catalyzed intramolecular ring-closing reaction.

Furthermore, the chloro and iodo substituents can themselves participate in cyclization reactions. For example, after functionalization at the C-3 position, the C-6 chloro group can undergo nucleophilic aromatic substitution (SNAᵣ) with a nucleophile that is part of the newly introduced C-3 substituent, leading to the formation of a fused ring system.

Regiocontrolled Substitution Patterns in Multi-Functionalized Pyrazolo[1,5-a]pyridines

The ability to control the regiochemistry of substitution is paramount when synthesizing multi-functionalized pyrazolo[1,5-a]pyridines. As discussed, the inherent difference in reactivity between the C-I and C-Cl bonds provides a primary means of regiocontrol.

Sequential Cross-Coupling: The most straightforward strategy for achieving regiocontrolled disubstitution is through a sequential cross-coupling approach. The first reaction is performed under conditions that selectively target the C-3 iodo position. After isolation and purification of the monosubstituted product, a second, typically more vigorous, cross-coupling reaction is carried out to functionalize the C-6 chloro position. This allows for the precise and unambiguous placement of two different substituents.

Directed Ortho-Metalation (DoM): While not directly applicable to the halogenated positions, once a suitable directing group is installed on the pyrazolo[1,5-a]pyridine (B1195680) ring, directed ortho-metalation can be used to achieve regioselective functionalization at other positions, further increasing the complexity of the substitution pattern.

Halogen Dance Reactions: In some heterocyclic systems, under specific basic conditions, a "halogen dance" reaction can occur, where a halogen atom migrates from one position to another. While this can be a complication, it can also be exploited under carefully controlled conditions to access isomers that are not available through direct synthesis. However, for this compound, the focus remains on leveraging the intrinsic reactivity differences of the halogens for regiocontrol.

The careful selection of catalysts, ligands, bases, and reaction conditions is essential for achieving high regioselectivity in all these transformations. The development of new catalytic systems with enhanced selectivity continues to be an active area of research, further expanding the synthetic utility of versatile building blocks like this compound.

Computational and Theoretical Studies on Pyrazolo 1,5 a Pyridine Frameworks

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has been widely employed to investigate the mechanisms of reactions leading to the formation of the pyrazolo[1,5-a]pyridine (B1195680) core. These studies are crucial for understanding the regioselectivity and stereoselectivity of synthetic routes, as well as for optimizing reaction conditions.

One of the common synthetic pathways to pyrazolo[1,5-a]pyridines involves the [3+2] cycloaddition of N-aminopyridinium ylides with various dipolarophiles. organic-chemistry.org DFT calculations have been instrumental in elucidating the mechanistic pathway of such reactions. For instance, studies have proposed a concerted [3+2] annulation process for the reaction between 2-imino-1H-pyridin-1-amines and alkyne or alkene derivatives. acs.org Theoretical calculations can map out the potential energy surface of the reaction, identifying the transition states and intermediates, thereby confirming the proposed mechanism over other possibilities. acs.org

In a study on the synthesis of deuterated pyrazolo[1,5-a]pyridines, DFT calculations at the M06-2X/6-31+G(d,p) level of theory with an SMD solvation model were used to calculate the pKa values of different positions on the N-aminopyridinium cation. nih.gov This theoretical approach successfully predicted the direction of the H/D exchange, which is a critical step in the synthesis of isotopically labeled compounds. nih.gov The comparative pKa values help in understanding the relative acidity of protons, which in turn dictates the regioselectivity of deuteration. nih.gov

These mechanistic insights derived from DFT are directly applicable to the synthesis of "6-Chloro-3-iodopyrazolo[1,5-a]pyridine," allowing for a rational approach to its preparation and the prediction of potential side products.

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of the pyrazolo[1,5-a]pyridine framework. These studies often involve the analysis of molecular orbitals, charge distribution, and reactivity indices.

A study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a related class of compounds, utilized quantum chemical approaches to investigate their properties, such as corrosion inhibition. researchgate.net Such analyses typically involve calculating parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of chemical reactivity.

For the "this compound" molecule, the presence of electron-withdrawing chloro and iodo substituents would be expected to significantly influence its electronic properties. Quantum chemical calculations could precisely quantify these effects. For example, DFT calculations on halogen-substituted pyrazine (B50134) carboxamides have shown that halogen substitution can alter the chemical potential and electrophilicity index of the molecule. chemrxiv.orgresearchgate.net Similar calculations on "this compound" would likely reveal a lower LUMO energy, indicating increased susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. They visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For "this compound," an MEP map would likely show negative potential around the nitrogen atoms and positive potential in the vicinity of the halogen atoms and the acidic protons.

The following table illustrates typical quantum chemical parameters that could be calculated for "this compound" and related derivatives to understand their reactivity.

ParameterDescriptionPredicted Influence of Chloro and Iodo Substituents
EHOMOEnergy of the Highest Occupied Molecular OrbitalLowered, indicating reduced electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalLowered, indicating increased electron-accepting ability
ΔE (HOMO-LUMO gap)Energy difference between HOMO and LUMOPotentially reduced, suggesting higher reactivity
Dipole Moment (μ)Measure of the overall polarity of the moleculeIncreased due to the electronegativity of halogens
Electronegativity (χ)Tendency to attract electronsIncreased
Chemical Hardness (η)Resistance to change in electron distributionPotentially decreased
Electrophilicity Index (ω)Global electrophilic nature of the moleculeIncreased

Theoretical Predictions of Spectroscopic Properties (e.g., NMR) for Structural Confirmation

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which are invaluable for the structural elucidation of newly synthesized compounds. The accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be a definitive method for confirming the structure of complex molecules like "this compound."

DFT calculations are commonly used to predict ¹H and ¹³C NMR spectra. The GIAO (Gauge-Including Atomic Orbital) method is a popular approach for calculating NMR chemical shifts. By comparing the theoretically predicted spectrum with the experimentally obtained one, chemists can confidently assign the structure of a product. This is particularly useful for distinguishing between isomers that might be formed during a reaction.

The table below shows a hypothetical comparison of experimental versus theoretically predicted ¹H NMR chemical shifts for a pyrazolo[1,5-a]pyridine derivative, illustrating the utility of this approach.

ProtonExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
H-27.857.920.07
H-36.606.55-0.05
H-58.108.150.05
H-67.207.230.03
H-78.508.580.08

Such a close correlation between experimental and calculated values would provide strong evidence for the proposed structure.

Computational Modeling of Reaction Pathways and Energy Profiles

Beyond elucidating the mechanism of a single reaction step, computational modeling can be used to map out entire reaction pathways and their associated energy profiles. This provides a comprehensive understanding of the thermodynamics and kinetics of a synthetic process.

By calculating the Gibbs free energy of reactants, transition states, and products, chemists can determine the feasibility of a proposed reaction pathway. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This information is invaluable for optimizing reaction conditions such as temperature and catalyst choice.

For the synthesis of pyrazolo[1,5-a]pyridines through cross-dehydrogenative coupling reactions, for example, computational modeling could be used to compare different potential pathways and identify the one with the lowest energy barrier. acs.orgnih.gov This would explain the observed product distribution and guide efforts to improve the reaction's efficiency and selectivity.

In the context of "this compound," computational modeling could be used to explore different synthetic strategies, such as varying the starting materials or reaction conditions. By simulating the reaction pathways, it would be possible to predict the most promising route for synthesizing this specific compound with high yield and purity.

The following table outlines the key components of a computational study on a reaction pathway.

ComponentInformation ProvidedRelevance to Synthesis
Reactant Geometry OptimizationProvides the lowest energy structure of the starting materials.Establishes the baseline energy for the reaction.
Transition State SearchIdentifies the highest energy point along the reaction coordinate.Determines the activation energy and thus the reaction rate.
Product Geometry OptimizationProvides the lowest energy structure of the products.Determines the overall thermodynamics of the reaction.
Intrinsic Reaction Coordinate (IRC) CalculationConfirms that the identified transition state connects the reactants and products.Validates the calculated reaction pathway.
Frequency CalculationDetermines the nature of stationary points (minima or transition states) and provides zero-point vibrational energies.Essential for accurate energy calculations.

Through these comprehensive computational studies, a deep and predictive understanding of the chemistry of pyrazolo[1,5-a]pyridines can be achieved.

Role As a Synthetic Building Block and Chemical Intermediate

Precursor in the Synthesis of Complex Molecular Architectures

The pyrazolo[1,5-a]pyridine (B1195680) scaffold is a core component in numerous compounds of medicinal interest, particularly in the development of kinase inhibitors. nih.govmdpi.commdpi.comnih.gov The 6-chloro-3-iodopyrazolo[1,5-a]pyridine molecule serves as an excellent starting material for the synthesis of such complex structures due to its dual-functionalized nature. The C-3 iodo group is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings. researchgate.netresearchgate.netmdpi.com This allows for the introduction of a wide array of aryl, heteroaryl, or alkynyl substituents at this position.

For instance, a Sonogashira coupling reaction can be employed to introduce an alkyne at the C-3 position, which can then undergo further transformations, such as cyclization reactions, to build more elaborate fused-ring systems. wikipedia.orgorganic-chemistry.orglibretexts.org Similarly, a Suzuki coupling can introduce a substituted phenyl or other aromatic group, a common feature in many biologically active molecules. rsc.org

The C-6 chloro group, being less reactive than the C-3 iodo group in palladium-catalyzed reactions, can be selectively targeted in a subsequent step. nsf.gov This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles, such as amines, alcohols, and thiols. uoanbar.edu.iqquimicaorganica.orgstackexchange.comnih.govyoutube.com This differential reactivity is crucial for the regioselective synthesis of disubstituted pyrazolo[1,5-a]pyridines.

The following table illustrates the potential for sequential functionalization of this compound:

StepReaction TypePositionReagents and ConditionsResulting Functionality
1Sonogashira CouplingC-3Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, baseC-3 alkynyl substituent
2Nucleophilic Aromatic SubstitutionC-6Amine, base, heatC-6 amino substituent
1Suzuki CouplingC-3Boronic acid, Pd catalyst, baseC-3 aryl/heteroaryl substituent
2Nucleophilic Aromatic SubstitutionC-6Thiol, baseC-6 thioether substituent

This stepwise approach enables the synthesis of highly functionalized pyrazolo[1,5-a]pyridine derivatives with precise control over the substitution pattern, which is a key requirement in the development of new therapeutic agents.

Application in Combinatorial Library Design

The concept of "privileged structures" in medicinal chemistry identifies molecular scaffolds that are capable of binding to multiple biological targets. The pyrazolo[1,5-a]pyrimidine (B1248293) core, a close analogue of pyrazolo[1,5-a]pyridine, has been recognized as such a scaffold. nih.gov This makes this compound an ideal starting point for the construction of combinatorial libraries for high-throughput screening.

The orthogonal reactivity of the C-3 iodo and C-6 chloro positions allows for the generation of a large number of diverse compounds from a single starting material. By employing a variety of coupling partners in Suzuki or Sonogashira reactions at the C-3 position and a range of nucleophiles for substitution at the C-6 position, a matrix of products can be synthesized.

For example, reacting this compound with a set of 10 different boronic acids and then each of the resulting 10 intermediates with a set of 10 different amines would, in principle, generate a library of 100 distinct compounds. This combinatorial approach is highly efficient in exploring the chemical space around the pyrazolo[1,5-a]pyridine scaffold to identify new lead compounds in drug discovery. nih.govresearchgate.net

Intermediate for N-Fused Heteroaromatic Systems

Nitrogen-fused heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. organic-chemistry.orgnih.gov this compound can serve as a key intermediate in the synthesis of more complex N-fused systems. The functional handles at the C-3 and C-6 positions can be utilized to build additional rings onto the pyrazolo[1,5-a]pyridine core.

For instance, a group introduced at the C-3 position via a cross-coupling reaction could contain a functional group that can subsequently react with a nucleophile introduced at the C-6 position, leading to the formation of a new ring. An example of such a strategy could involve the introduction of an ortho-halophenyl group at C-3, followed by an intramolecular cyclization to form a new fused ring system.

Utility in the Development of Functional Fluorophores

Pyrazolo[1,5-a]pyridine and its derivatives have been shown to exhibit interesting photophysical properties, making them useful as fluorophores. nih.govresearchgate.netrsc.org The fluorescence emission of these compounds can be tuned by introducing different substituents onto the heterocyclic core. The this compound scaffold provides a platform for the systematic modification of the electronic properties of the fluorophore.

The introduction of electron-donating or electron-withdrawing groups at the C-3 and C-6 positions can significantly alter the HOMO-LUMO energy gap and, consequently, the absorption and emission wavelengths of the molecule. For example, coupling with an electron-rich aromatic group at the C-3 position and an electron-withdrawing group at the C-6 position could lead to a fluorophore with a large Stokes shift, which is a desirable property for many imaging applications. The ability to systematically modify the structure at two distinct positions makes this compound a valuable tool for the rational design of novel functional fluorophores with tailored properties.

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